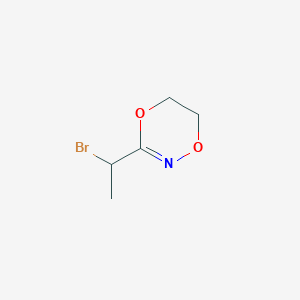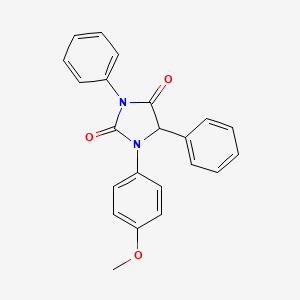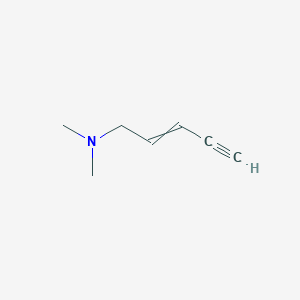![molecular formula C15H8N2O2 B14409851 12H-[1]Benzopyrano[2,3-b]quinoxalin-12-one CAS No. 82501-03-9](/img/structure/B14409851.png)
12H-[1]Benzopyrano[2,3-b]quinoxalin-12-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12H-1Benzopyrano[2,3-b]quinoxalin-12-one is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least two different elements as members of their rings This particular compound is notable for its complex structure, which includes fused benzopyrano and quinoxalinone rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12H-1Benzopyrano[2,3-b]quinoxalin-12-one typically involves multicomponent reactions. One efficient method includes a one-pot three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one . This reaction involves processes like Michael addition and intramolecular cyclization.
Industrial Production Methods: The industrial production of this compound can be scaled up using the same multicomponent reaction approach. The advantages of this method include the use of easily accessible starting materials, excellent yields (65–98%), absence of a metal catalyst, and a simple workup procedure where the pure products are obtained by washing with ethanol .
Análisis De Reacciones Químicas
Types of Reactions: 12H-1Benzopyrano[2,3-b]quinoxalin-12-one undergoes various types of chemical reactions, including:
- Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
- Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
- Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction may produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
12H-1Benzopyrano[2,3-b]quinoxalin-12-one has a wide range of applications in scientific research:
- Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
- Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and cellular processes.
- Medicine: Research has indicated potential medicinal applications, including anticancer, antimicrobial, and anti-inflammatory properties.
- Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of 12H-1Benzopyrano[2,3-b]quinoxalin-12-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds::
- Benzopyrano[2,3-b]quinoline: Similar in structure but with different functional groups.
- Benzopyrano[2,3-c]pyrazol-4(2H)-one: Another related compound with distinct biological activities .
Uniqueness: 12H-1Benzopyrano[2,3-b]quinoxalin-12-one is unique due to its specific ring structure and the presence of both benzopyrano and quinoxalinone rings
Propiedades
Número CAS |
82501-03-9 |
|---|---|
Fórmula molecular |
C15H8N2O2 |
Peso molecular |
248.24 g/mol |
Nombre IUPAC |
chromeno[3,2-b]quinoxalin-12-one |
InChI |
InChI=1S/C15H8N2O2/c18-14-9-5-1-4-8-12(9)19-15-13(14)16-10-6-2-3-7-11(10)17-15/h1-8H |
Clave InChI |
UYYROSLEMAVSQE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=NC4=CC=CC=C4N=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[(2-Amino-2-carboxyethyl)sulfanyl]methyl}-L-glutamic acid](/img/structure/B14409796.png)
![Ethyl 4-[1-(methylsulfanyl)-3-oxoprop-1-en-2-yl]benzoate](/img/structure/B14409797.png)




![2-Diazonio-1-[3-(methoxycarbonyl)pyridin-4-yl]ethen-1-olate](/img/structure/B14409838.png)
![2-[(2-dimethylaminoethoxy-dimethyl-silyl)methyl-dimethyl-silyl]oxy-N,N-dimethyl-ethanamine](/img/structure/B14409840.png)
![1-Methyl-4-[(1H-pyrrol-1-yl)methyl]pyridin-1-ium bromide](/img/structure/B14409841.png)

![9-Chloro-4-methyl-8-[(oxan-2-yl)oxy]non-4-enoic acid](/img/structure/B14409860.png)

